molecular formula C15H18N2O4 B4972478 N-(furan-2-ylmethyl)-N'-(furan-3-ylmethyl)pentanediamide

N-(furan-2-ylmethyl)-N'-(furan-3-ylmethyl)pentanediamide

Cat. No.: B4972478
M. Wt: 290.31 g/mol
InChI Key: HIFXVMJYORSAOJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N’-(furan-3-ylmethyl)pentanediamide is an organic compound that features two furan rings attached to a pentanediamide backbone. Furans are aromatic heterocyclic organic compounds, and their derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N’-(furan-3-ylmethyl)pentanediamide typically involves the reaction of furan-2-carboxaldehyde and furan-3-carboxaldehyde with pentanediamine under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(furan-2-ylmethyl)-N’-(furan-3-ylmethyl)pentanediamide may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N’-(furan-3-ylmethyl)pentanediamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-N’-(furan-3-ylmethyl)pentanediamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan rings can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N’-(furan-2-ylmethyl)pentanediamide
  • N-(furan-3-ylmethyl)-N’-(furan-3-ylmethyl)pentanediamide
  • N-(furan-2-ylmethyl)-N’-(thiophen-2-ylmethyl)pentanediamide

Uniqueness

N-(furan-2-ylmethyl)-N’-(furan-3-ylmethyl)pentanediamide is unique due to the presence of both furan-2-ylmethyl and furan-3-ylmethyl groups, which may confer distinct chemical and biological properties compared to compounds with symmetrical furan substitutions.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-(furan-3-ylmethyl)pentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-14(16-9-12-6-8-20-11-12)4-1-5-15(19)17-10-13-3-2-7-21-13/h2-3,6-8,11H,1,4-5,9-10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFXVMJYORSAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCCC(=O)NCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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